molecular formula C11H8BrNO3 B11840190 3-Acetyl-6-bromo-4-hydroxy-2(1H)-quinolinone

3-Acetyl-6-bromo-4-hydroxy-2(1H)-quinolinone

Cat. No.: B11840190
M. Wt: 282.09 g/mol
InChI Key: NQTLNVMMPQAOHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetyl-6-bromo-4-hydroxy-2(1H)-quinolinone is a chemical compound with the molecular formula C11H7BrNO3 It is a derivative of quinolinone, characterized by the presence of an acetyl group at the 3-position, a bromine atom at the 6-position, and a hydroxyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-6-bromo-4-hydroxy-2(1H)-quinolinone typically involves the reaction of bromosalicylaldehyde with ethylacetoacetate in the presence of a base such as piperidine. The reaction is carried out in ethanol, and the mixture is cooled with ice-cold water. The resulting precipitate is filtered, washed with ethanol, and recrystallized from a water/hexane mixture to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-6-bromo-4-hydroxy-2(1H)-quinolinone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to form an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinolinone derivatives depending on the nucleophile used.

Scientific Research Applications

3-Acetyl-6-bromo-4-hydroxy-2(1H)-quinolinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-acetyl-6-bromo-4-hydroxy-2(1H)-quinolinone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    3-Acetyl-4-hydroxyquinolinone: Lacks the bromine atom at the 6-position.

    6-Bromo-4-hydroxyquinolinone: Lacks the acetyl group at the 3-position.

    4-Hydroxyquinolinone: Lacks both the acetyl group and the bromine atom.

Uniqueness

3-Acetyl-6-bromo-4-hydroxy-2(1H)-quinolinone is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C11H8BrNO3

Molecular Weight

282.09 g/mol

IUPAC Name

3-acetyl-6-bromo-4-hydroxy-1H-quinolin-2-one

InChI

InChI=1S/C11H8BrNO3/c1-5(14)9-10(15)7-4-6(12)2-3-8(7)13-11(9)16/h2-4H,1H3,(H2,13,15,16)

InChI Key

NQTLNVMMPQAOHI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2=C(C=CC(=C2)Br)NC1=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.